molecular formula C22H38N4O9S B1487680 Biotinyl-AEEAc-AEEAc-OH CAS No. 1301706-65-9

Biotinyl-AEEAc-AEEAc-OH

Cat. No. B1487680
M. Wt: 534.6 g/mol
InChI Key: LBSMPUIBHSIUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-AEEAc-AEEAc-OH, also known as biotin-PEG-AEEAc-AEEAc-OH, is a chemical compound used in scientific experiments, particularly in the area of bioconjugation. It has a molecular formula of C22H38N4O9S and a molecular weight of 534.62 g/mol .

Scientific Research Applications

  • Scientific Field: Biochemistry and Molecular Biology

    • Biotinylation is a biochemical technique that entails the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . This process is used in molecular biology, biochemistry, and other scientific disciplines .
  • Summary of the Application

    • Biotin, a small and versatile molecule, acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other scientific disciplines . The process of protein biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .
  • Methods of Application or Experimental Procedures

    • Biotinylation reagents are available for targeting specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . The process of biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins . Once proteins bear the biotin label, they become readily detectable, isolatable, and amenable to study in diverse experimental contexts .
  • Results or Outcomes

    • The use of biotinylation has been instrumental in advancing our understanding of protein function and interactions. It allows for the precise binding of biotinylated proteins to avidin and streptavidin proteins, which is often harnessed in detection and purification methodologies .
  • Scientific Field: Lipid Bilayer Membrane Fabrication

    • Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in the fabrication of lipid bilayer membrane arrays . These arrays provide a wealth of opportunities for studying membrane properties .
    • Methods of Application or Experimental Procedures : The leading methods for creating lipid bilayer arrays include mechanical methods, pre-patterning substrate, direct UV patterning, direct blotting or stamping, polymer liftoff technique, robotic micro spotting, and microfluidics .
    • Results or Outcomes : The applications of bilayer arrays for cell adhesion and activation, lipid bilayer based 2D electrophoresis, and high-throughput binding assays are also presented .
  • Scientific Field: Peptide Synthesis

    • Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in peptide synthesis for creating biotin-labeled peptides . These peptides have many important applications in immunology and histochemistry .
    • Methods of Application or Experimental Procedures : The incorporation of the biotin label is best carried out during solid phase synthesis of the peptide ligand . The biotin label is most frequently located directly on the N-terminal group of the peptide .
    • Results or Outcomes : The use of biotin-labeled peptides has been instrumental in advancing our understanding of peptide-protein interactions .
  • Scientific Field: Medical Research

    • Summary of the Application : Biotinyl-AEEAc-AEEAc-OH has been used in drug development, with promising results in the treatment of metabolic disorders.
    • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific metabolic disorder being targeted.
    • Results or Outcomes : While the specific outcomes would depend on the specific metabolic disorder being targeted, the results have been described as promising.
  • Scientific Field: Surface Plasmon Resonance (SPR)

    • Summary of the Application : Biotinyl-AEEAc-AEEAc-OH can be used in Surface Plasmon Resonance (SPR), a powerful tool for real-time, online investigation and characterization of biomolecular physicochemical interaction .
    • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific SPR experiment being conducted .
    • Results or Outcomes : While the specific outcomes would depend on the specific SPR experiment being conducted, the results have been described as promising .
  • Scientific Field: Drug Development

    • Summary of the Application : Biotinyl-AEEAc-AEEAc-OH has been used in drug development, with promising results in the treatment of metabolic disorders.
    • Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific metabolic disorder being targeted.
    • Results or Outcomes : While the specific outcomes would depend on the specific metabolic disorder being targeted, the results have been described as promising.

Safety And Hazards

Biotinyl-AEEAc-AEEAc-OH is not classified as a hazardous substance or mixture . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMPUIBHSIUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinyl-AEEAc-AEEAc-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.